Salicylamide O-acetic acid

Description

solubilizer of theophylline in Solosin; RN given refers to parent cpd

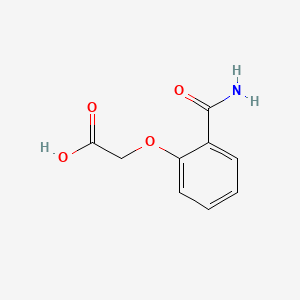

Structure

3D Structure

Properties

IUPAC Name |

2-(2-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISWLLILOTWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt) | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180047 | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25395-22-6 | |

| Record name | Salicylamide O-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25395-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide O-acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylamide O-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoylphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLAMIDE O-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Salicylamide O-acetic acid (CAS Number: 25395-22-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Salicylamide O-acetic acid, with the CAS number 25395-22-6, is a derivative of salicylic acid.[1] It is also known by synonyms such as 2-(2-carbamoylphenoxy)acetic acid and (ortho-carbamoylphenoxy)acetic acid.[1] This compound integrates a salicylamide structure with an acetic acid moiety, which may confer unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25395-22-6 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid | [1] |

| Melting Point | 221 °C | [2] |

| Appearance | Crystals | [3] |

| Solubility | Soluble in aqueous alkali | [3] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general laboratory-scale synthesis can be described. One common approach involves the reaction of salicylamide with a haloacetic acid ester in the presence of a base, followed by hydrolysis of the resulting ester.

A patent describes a method for preparing salicylamide acetate from salicylaldehyde using an amino-protecting agent and subsequent acid hydrolysis, suggesting a scalable synthetic route.[4] Another patented method for synthesizing salicylamide involves the reaction of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in acetic acid with a catalyst.[4]

Experimental Protocol: Conceptual Synthesis of this compound

-

O-Alkylation of Salicylamide: Salicylamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

A slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide.

-

An equimolar amount of an ethyl haloacetate, typically ethyl bromoacetate, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the O-alkylation, the resulting ester intermediate is hydrolyzed. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.

-

After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

This compound is reported to have analgesic, anti-inflammatory, and antipyretic properties, similar to other salicylates.[3] It is structurally related to salicylic acid, the active metabolite of aspirin, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of prostaglandin synthesis by COX enzymes.[5] While direct evidence for this compound is limited, its structural similarity to salicylamide suggests it may act as a COX inhibitor.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

This widely used and reproducible model can be employed to evaluate the anti-inflammatory activity of this compound.[6]

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of this compound.

-

Drug Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Caption: Workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Cyclooxygenase (COX) Inhibition and NF-κB Signaling

The primary mechanism of action for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[7] Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: NF-κB Activation and Potential Inhibition by this compound

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the IC₅₀ values of this compound for COX-1 and COX-2.

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.

-

Procedure: The assay is typically performed in a 96-well plate format.

-

The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic Parameters of Salicylamide (for reference)

| Parameter | Value | Species | Dose | Source |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | Human | 650 mg - 2.6 g | [1] |

| Urinary Excretion | 90-100% within 24 hours | Human | 150 mg - 1 g | [1] |

Toxicology

Limited direct toxicological data is available for this compound. For the related compound N-acetyl-salicylamide, the oral LD₅₀ in rats is 2 g/kg, and in mice, it is >5 g/kg.[8]

Experimental Protocol: Acute Oral Toxicity (LD₅₀ Determination)

This study is conducted to determine the median lethal dose (LD₅₀) of a substance.

-

Animals: Typically, rats or mice of a single sex are used.

-

Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD₅₀ is calculated using statistical methods, such as the probit analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound and its metabolites in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC Method for Quantification

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like phosphoric acid to control the pH.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Sample Preparation: For biological samples, protein precipitation followed by centrifugation or solid-phase extraction may be necessary.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[9]

Workflow for HPLC Method Development and Validation:

Caption: Workflow for HPLC method development and validation.

Conclusion and Future Directions

This compound is a compound with potential analgesic and anti-inflammatory properties, likely acting through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. While its chemical properties and general synthetic approaches are understood, there is a notable lack of specific quantitative biological, pharmacokinetic, and toxicological data in publicly available literature. Further in-depth studies are required to fully characterize its pharmacological profile and assess its therapeutic potential. Future research should focus on obtaining quantitative data on its COX-1/COX-2 selectivity, elucidating its precise mechanism of action on inflammatory signaling pathways, and conducting comprehensive pharmacokinetic and toxicological studies.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. CN105646269A - Synthetic method of salicylamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A study of the effect of salicylic acetic acid on a lymphocyte cell model of cellular activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RTECS NUMBER-VN6650000-Chemical Toxicity Database [drugfuture.com]

- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cyclooxygenase Inhibition Profile of Salicylamide O-acetic Acid: A Technical Guide for Researchers

Introduction

Mechanism of Action: Inhibition of COX-1 and COX-2

Salicylamide O-acetic acid is expected to exert its pharmacological effects by inhibiting the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors. The prostaglandins produced by COX-2 are central to the inflammatory response, pain, and fever.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) are broadly classified based on their selectivity for inhibiting COX-1 versus COX-2. Non-selective NSAIDs inhibit both isoforms, which can lead to therapeutic effects (inhibition of COX-2) but also adverse effects like gastrointestinal issues (due to inhibition of COX-1). Selective COX-2 inhibitors were developed to minimize these side effects. The inhibitory profile of this compound against COX-1 and COX-2 would determine its therapeutic potential and safety profile.

Quantitative Data on Related Compounds

Specific IC50 values for this compound are not available in the reviewed literature. However, the following table summarizes the COX-1 and COX-2 inhibitory activities of related salicylates and other NSAIDs to provide a comparative context for potential future studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |

| Phenoxy Acetic Acid Derivatives | 4.07 - 14.5 | 0.06 - 0.97 | Up to 133.34 | Mefenamic acid, Celecoxib |

| Aspirin | ~5.35 (for PGE2 synthesis) | - | - | - |

| Sodium Salicylate | No significant inhibition up to 100 µM | ~5 µg/mL in IL-1ß-induced cells | - | - |

| Celecoxib | 14.93 | 0.05 | 298.6 | - |

| Diclofenac | - | - | - | - |

Note: The data presented is for structurally related or commonly used compounds and is intended for comparative purposes only. The actual inhibitory profile of this compound needs to be determined experimentally.

Experimental Protocols

To determine the COX-1 and COX-2 inhibitory activity of this compound, a standardized in vitro assay can be employed. The following is a detailed methodology for a colorimetric or fluorometric COX inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine or human COX-1 and recombinant human COX-2.

Materials:

-

COX-1 enzyme (ovine or human)

-

COX-2 enzyme (recombinant human)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound (test compound)

-

Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and reference inhibitors to achieve a range of final assay concentrations.

-

Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer as per the manufacturer's instructions.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

Test compound or reference inhibitor at various concentrations. Include a vehicle control (solvent only).

-

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the colorimetric or fluorometric substrate followed by arachidonic acid to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound and reference inhibitors.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Visualizations

Prostaglandin Synthesis Pathway and COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Workflow for COX Inhibition Assay

Caption: Generalized workflow for an in vitro COX inhibition assay.

Conclusion

While direct experimental evidence for the COX-1 and COX-2 inhibitory profile of this compound is currently lacking in the scientific literature, its structural relationship to known salicylates suggests it is a promising candidate for investigation as a non-steroidal anti-inflammatory agent. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to undertake a thorough evaluation of its pharmacological properties. Future in vitro and in vivo studies are essential to elucidate its precise mechanism of action, potency, and selectivity, which will be critical in determining its potential as a novel therapeutic agent for the management of pain and inflammation.

References

Salicylamide O-acetic Acid: A Technical Guide for Researchers

An In-depth Examination of a Salicylic Acid Derivative for Drug Development Professionals

Abstract

Salicylamide O-acetic acid, a derivative of the well-established therapeutic agent salicylic acid, presents a compelling profile for investigation in the fields of analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and putative mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research. While specific quantitative data for this compound is not extensively available in the public domain, this guide establishes a framework for its systematic investigation by outlining the necessary assays and the expected data outputs. The potential for this compound to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades, is also explored.

Introduction

Salicylic acid and its derivatives have long been cornerstones of pain and inflammation management. This compound, also known by its IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a structural analog that retains the core salicylamide moiety while incorporating an O-acetic acid group. This modification has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, possibly leading to improved efficacy or a more favorable side-effect profile. This document serves as a technical resource for researchers and scientists, providing foundational knowledge and detailed methodologies for the exploration of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid |

| Synonyms | Salicylamide-O-acetic acid, (o-Carbamoylphenoxy)acetic acid |

| CAS Number | 25395-22-6 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White crystalline powder |

| Solubility | Slightly soluble in water, soluble in ethanol |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylamide

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and heat source

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Salicylamide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture until the salicylamide is completely dissolved.

-

Addition of Chloroacetic Acid: To the above solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is presumed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-1 and COX-2, the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever, is reduced.[1] Furthermore, emerging evidence suggests that salicylic acid derivatives may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Cyclooxygenase (COX) Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) values.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

Buffer solutions and microplates

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound or the reference inhibitors for a defined period (e.g., 15 minutes) at 37 °C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specified incubation time (e.g., 10 minutes), terminate the reaction.

-

PGE₂ Quantification: Measure the concentration of PGE₂, the product of the COX reaction, using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Reference) | Known value | Known value | Known value |

| SC-560 (Reference) | Known value | Known value | Known value |

NF-κB Signaling Pathway Inhibition

The activation of the NF-κB pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including COX-2. Salicylates have been shown to inhibit NF-κB activation. The effect of this compound on this pathway can be investigated using a reporter gene assay in a relevant cell line.

Putative inhibition of the NF-κB signaling pathway.

Materials:

-

Human cell line (e.g., HEK293 or THP-1)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

-

This compound (test compound)

-

Luciferase assay system

-

Cell culture reagents and plates

Procedure:

-

Cell Culture and Transfection: Culture the cells under standard conditions. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of NF-κB inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Data Presentation:

| Compound | NF-κB Inhibition IC₅₀ (µM) |

| This compound | Data to be determined |

| Bay 11-7082 (Reference) | Known value |

In Vivo Efficacy Models

The analgesic and anti-inflammatory properties of this compound can be evaluated in established animal models.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound (test compound)

-

Aspirin or Indomethacin (reference drug)

-

0.6% (v/v) acetic acid solution

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 0.6% acetic acid intraperitoneally to each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model to evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) in a rat's paw induced by the injection of carrageenan.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound (test compound)

-

Indomethacin (reference drug)

-

1% (w/v) carrageenan solution in saline

-

Plethysmometer

-

Vehicle

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats and divide them into groups.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each rat at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Expected Data Presentation for In Vivo Models:

| Treatment Group | Dose (mg/kg) | Mean Writhing Count ± SEM | % Inhibition of Writhing |

| Vehicle Control | - | Data to be determined | - |

| This compound | Dose 1 | Data to be determined | Data to be determined |

| This compound | Dose 2 | Data to be determined | Data to be determined |

| Aspirin (Reference) | Standard Dose | Data to be determined | Data to be determined |

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition of Edema |

| Vehicle Control | - | Data to be determined | - |

| This compound | Dose 1 | Data to be determined | Data to be determined |

| This compound | Dose 2 | Data to be determined | Data to be determined |

| Indomethacin (Reference) | Standard Dose | Data to be determined | Data to be determined |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its development as a drug. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) are necessary. While specific data for this compound is not available, studies on related salicylates can provide insights into its likely metabolic fate, which would involve glucuronidation and excretion via the kidneys.

Conclusion

This compound is a promising salicylic acid derivative that warrants further investigation for its potential analgesic and anti-inflammatory properties. This technical guide provides the essential theoretical background and detailed experimental protocols to enable researchers to systematically evaluate its efficacy and mechanism of action. The outlined in vitro and in vivo assays will be instrumental in generating the necessary quantitative data to build a comprehensive profile of this compound and to assess its potential for further drug development. Future studies should focus on obtaining precise quantitative data for its biological activities and elucidating its pharmacokinetic profile to fully understand its therapeutic potential.

References

The Dawn of a Salicylate: Unraveling the Discovery and Early History of a-(2-Carbamoylphenoxy)acetic Acid

A seminal 1913 paper in the Journal of the Chemical Society marks the first documented synthesis of a-(2-carbamoylphenoxy)acetic acid, a compound that would later be explored for its therapeutic potential. This in-depth technical guide delves into the origins of this molecule, detailing its initial synthesis, early chemical characterization, and the historical context of its emergence from the broader field of salicylate chemistry.

Discovery and First Synthesis

The initial preparation of a-(2-carbamoylphenoxy)acetic acid, also known as Salicylamide O-acetic acid, is credited to R. W. Merriman. His work, published in 1913, laid the foundation for future investigations into this and related compounds. While the primary focus of Merriman's paper was on coumaranone derivatives, the synthesis of a-(2-carbamoylphenoxy)acetic acid was a crucial step in his broader research.

Experimental Protocol: The Original Merriman Synthesis (1913)

The following protocol is an interpretation of the method described in Merriman's 1913 publication, providing a detailed procedure for the first documented synthesis of a-(2-carbamoylphenoxy)acetic acid.

Objective: To synthesize a-(2-carbamoylphenoxy)acetic acid from salicylamide and ethyl chloroacetate.

Materials:

-

Salicylamide

-

Sodium ethoxide

-

Ethyl chloroacetate

-

Absolute ethanol

-

Hydrochloric acid

-

Water

Procedure:

-

Formation of the Sodium Salt: A solution of sodium ethoxide was prepared by dissolving a specific molar equivalent of sodium metal in absolute ethanol. To this solution, a molar equivalent of salicylamide was added, resulting in the formation of the sodium salt of salicylamide.

-

Alkylation Reaction: An equimolar amount of ethyl chloroacetate was then added to the ethanolic solution of the sodium salt of salicylamide. The reaction mixture was heated under reflux for a specified period to facilitate the O-alkylation of the phenoxide.

-

Hydrolysis: After the reaction was deemed complete, the solvent (ethanol) was removed by distillation. The resulting residue, containing the ethyl ester of a-(2-carbamoylphenoxy)acetic acid, was then subjected to hydrolysis. This was achieved by adding a dilute solution of hydrochloric acid and heating the mixture.

-

Isolation and Purification: Upon cooling, a-(2-carbamoylphenoxy)acetic acid precipitated out of the acidic solution as a crystalline solid. The crude product was collected by filtration, washed with cold water to remove any inorganic impurities, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified acid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the original synthesis of a-(2-carbamoylphenoxy)acetic acid.

Early Characterization and Physicochemical Properties

Initial studies on a-(2-carbamoylphenoxy)acetic acid focused on its fundamental chemical and physical properties. The data available from early 20th-century literature is summarized below.

| Property | Reported Value (circa 1913) |

| Melting Point | ~185-187 °C |

| Appearance | Crystalline solid |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and ethanol. |

Historical Context and Subsequent Developments

The discovery of a-(2-carbamoylphenoxy)acetic acid occurred during a period of intense research into the therapeutic potential of salicylic acid and its derivatives, spurred by the commercial success of aspirin (acetylsalicylic acid) at the turn of the 20th century. Scientists were actively modifying the structure of salicylic acid to improve its efficacy and reduce the gastrointestinal side effects associated with its use.

While Merriman's initial work was not explicitly focused on pharmacology, the synthesis of this new salicylamide derivative opened avenues for its biological investigation. Early pharmacological screenings of salicylamide derivatives around this period were often aimed at identifying compounds with analgesic, antipyretic, and anti-inflammatory properties.

It is important to note that detailed pharmacological studies on a-(2-carbamoylphenoxy)acetic acid from the years immediately following its discovery are not extensively documented in readily available literature. However, its sodium salt was later reported to possess analgesic properties. The core structure of a-(2-carbamoylphenoxy)acetic acid has continued to be a scaffold of interest for medicinal chemists, with modern research exploring its derivatives for a range of therapeutic applications, including as inhibitors of protein-protein interactions in cancer pathways.

Logical Relationship of Early Salicylate Research:

Caption: The discovery of a-(2-carbamoylphenoxy)acetic acid in the context of early salicylate research.

Salicylamide O-acetic acid and its Modulation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that plays a central role in regulating a vast array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway represents a key target for therapeutic intervention. Salicylamide O-acetic acid (SOA) and its derivatives have emerged as promising modulators of this pathway. This technical guide provides an in-depth overview of the core mechanisms of NF-κB modulation by salicylamide derivatives, detailed experimental protocols for assessing this modulation, and a summary of the available quantitative data. While direct experimental data for this compound is limited, this guide draws upon research on closely related salicylamide and salicylic acid analogues to provide a comprehensive framework for its investigation.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors, in their inactive state, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). A wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs), can trigger the activation of the NF-κB pathway.

The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex. This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins. This phosphorylation event marks the IκB protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing them to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in the inflammatory response.

Mechanism of Action of Salicylamide Derivatives on the NF-κB Pathway

Research on salicylic acid and its derivatives, including salicylamides, has elucidated their primary mechanism of NF-κB inhibition. These compounds are believed to directly target and inhibit the activity of the IκB kinase (IKK) complex, particularly the IKKβ subunit. By inhibiting IKKβ, salicylamides prevent the phosphorylation and subsequent degradation of IκBα.[1][2][3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[1][2][3]

The inhibitory action of a salicylic acid analogue, methyl salicylate 2-O-β-D-lactoside (DL0309), has been shown to suppress the phosphorylation of IKK-β and the degradation of IκB-α in response to lipopolysaccharide (LPS) stimulation in RAW264.7 macrophage cells.[1][2][3] This resulted in a reduction of the nuclear levels of the NF-κB p65 subunit and a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][3]

Visualizing the NF-κB Pathway and the Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound and its derivatives.

Quantitative Data on the Inhibition of NF-κB by Salicylamide Derivatives

| Compound Name | Assay Type | Cell Line | Stimulus | IC50 Value | Reference |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Reporter Assay | HCT116 | TNF-α | 15 µM | [4] |

| Methyl salicylate 2-O-β-D-lactoside (DL0309) | Nitric Oxide Production | RAW264.7 | LPS | Dose-dependent inhibition | [1][2][3] |

| Methyl salicylate 2-O-β-D-lactoside (DL0309) | TNF-α, IL-6, IL-1β Production | RAW264.7 | LPS | Dose-dependent inhibition | [1][2][3] |

This table will be updated as more direct quantitative data for this compound becomes available.

Key Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB pathway, this section provides detailed protocols for three key in vitro assays.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation and nuclear translocation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed appropriate cells (e.g., HEK293T, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA master mix containing the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid in serum-free medium.

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium and incubate for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

-

Luminescence Measurement:

-

Add the luciferase assay reagent (containing luciferin) to each well.

-

Measure the firefly luminescence using a luminometer.

-

Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

-

Western Blot for p65 Nuclear Translocation

This technique is used to visualize and quantify the amount of the NF-κB p65 subunit that has translocated to the nucleus upon stimulation.

Principle: Following cell treatment, nuclear and cytoplasmic protein fractions are separated. The proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the p65 subunit of NF-κB. The amount of p65 in the nuclear fraction is indicative of NF-κB activation.

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound before stimulating with an NF-κB activator.

-

Nuclear and Cytoplasmic Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cell membrane by adding a detergent (e.g., NP-40) and centrifuge to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet and resuspend in a nuclear extraction buffer. Lyse the nuclei by vortexing and incubate on ice.

-

Centrifuge to pellet the nuclear debris and collect the supernatant as the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the nuclear p65 signal to a nuclear loading control (e.g., Lamin B1 or Histone H3).

-

IKK Kinase Assay

This in vitro assay directly measures the enzymatic activity of the IKK complex and its inhibition by compounds like this compound.

Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., a peptide containing the IκBα phosphorylation sites) and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Experimental Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a master mix containing recombinant IKKβ enzyme and the IκBα peptide substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Kinase Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IKKβ/substrate master mix to each well.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of IKKβ inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other salicylamide and salicylic acid derivatives, has the potential to modulate the NF-κB signaling pathway, primarily through the inhibition of the IKK complex. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of SOA's precise mechanism of action and for the quantification of its inhibitory potency.

Future research should focus on obtaining direct experimental data for this compound in the described assays to confirm its activity and determine its IC50 value for NF-κB inhibition. Further studies could also explore its effects on downstream inflammatory gene expression and its potential therapeutic efficacy in in vivo models of inflammatory diseases. A comprehensive understanding of how this compound modulates the NF-κB pathway will be crucial for its development as a potential therapeutic agent for a range of inflammatory and proliferative disorders.

References

- 1. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics of Salicylamide O-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, a derivative of salicylamide, has been investigated primarily for its role as a solubilizer for theophylline. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development and for interpreting toxicological and efficacy studies. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound, including analytical methodologies and a discussion of its potential metabolic fate.

Physicochemical Properties

This compound is a derivative of salicylamide with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid |

| CAS Number | 25395-22-6 |

Analytical Methodology

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A key method has been reported for its determination in human serum and urine.

High-Performance Liquid Chromatography (HPLC)

A specific high-performance liquid chromatographic (HPLC) method has been developed for the determination of this compound. This method is suitable for quantifying the compound in human serum within a range of 0.5 to 10 µg/mL and in urine from 5 to 400 µg/mL.

Experimental Protocol:

While the complete, detailed protocol from the original publication by Schulz HU, et al. (1985) is not publicly available, a general workflow for such an analysis can be outlined.

Pharmacokinetic Parameters

Absorption

The route of administration for which this compound has been studied is not specified in the available literature. Assuming oral administration, its absorption would be influenced by its physicochemical properties, such as its pKa and lipophilicity. As an acidic compound, its absorption could be expected to occur in the stomach and small intestine.

Distribution

Information regarding the plasma protein binding and tissue distribution of this compound is not available. For its parent compound, salicylamide, plasma protein binding is known to be concentration-dependent.

Metabolism

The metabolic fate of this compound has not been explicitly described in the available literature. However, based on its structure, potential metabolic pathways can be hypothesized. It is likely to undergo metabolism similar to other phenolic compounds and acetic acid derivatives.

Potential metabolic pathways may include:

-

Hydrolysis: The ester linkage could be hydrolyzed to yield salicylamide and glycolic acid. Salicylamide is then known to be extensively metabolized.

-

Conjugation: The carboxylic acid group could undergo glucuronidation. The phenolic group of a hydrolyzed metabolite could also be a site for glucuronidation or sulfation.

-

Hydroxylation: The aromatic ring could be hydroxylated.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be renal. The HPLC method developed by Schulz et al. is capable of detecting the compound in urine, suggesting this is a significant elimination pathway.

Conclusion and Future Directions

The available information on the pharmacokinetics of this compound is limited, with a clear focus on the analytical methodology for its quantification in biological fluids. To fully understand its ADME profile, further in vivo studies are required to determine key pharmacokinetic parameters such as bioavailability, plasma protein binding, metabolic fate, and excretion kinetics. Such data are critical for any future clinical or therapeutic development of this compound. Researchers in the field are encouraged to build upon the existing analytical methods to conduct comprehensive pharmacokinetic profiling.

An In-depth Technical Guide to Salicylamide O-acetic acid: Structural Formula, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide O-acetic acid, a derivative of salicylamide, is a compound of interest in pharmaceutical sciences, notably for its application as a solubilizing agent. This technical guide provides a comprehensive overview of its structural formula, physicochemical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented, alongside a logical workflow diagram. All quantitative data has been systematically organized into tables for clarity and comparative analysis.

Introduction

This compound, with the IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a synthetic organic compound.[1] Its structure incorporates the functionalities of both a carboxamide and a carboxylic acid, linked through an ether bond to an aromatic ring. This unique combination of chemical features imparts specific physicochemical properties that are leveraged in pharmaceutical formulations, most notably as a solubilizer for poorly soluble drugs like theophylline.[2] This guide aims to be a core resource for professionals requiring detailed information on the synthesis and characterization of this compound.

Structural Formula and Physicochemical Properties

The structural formula and key physicochemical properties of this compound are summarized below.

Chemical Structure:

Caption: Structural formula of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid | [1] |

| CAS Number | 25395-22-6 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Crystals | |

| Melting Point | 221 °C | |

| Solubility | Soluble in aqueous alkali |

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a reliable method for forming ethers.[3][4] This involves the reaction of salicylamide with an α-haloacetic acid ester, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for Williamson ether synthesis and O-alkylation of similar phenolic compounds.[5][6]

Materials:

-

Salicylamide

-

Ethyl bromoacetate[7]

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

Step 1: O-Alkylation of Salicylamide

-

To a dry round-bottom flask, add salicylamide (1 equivalent), anhydrous potassium carbonate (3 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-carbamoylphenoxy)acetate.

Step 2: Hydrolysis of the Ester

-

Dissolve the crude ethyl 2-(2-carbamoylphenoxy)acetate in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Step 3: Purification (Optional)

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for this compound are based on the analysis of its parent compound, salicylamide, and general principles of NMR spectroscopy.[8][9]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.2 | Multiplet | 1H | Aromatic H |

| ~7.4 - 7.6 | Multiplet | 1H | Aromatic H |

| ~6.9 - 7.1 | Multiplet | 2H | Aromatic H |

| ~7.5 (broad) | Singlet | 1H | -CONH₂ |

| ~7.3 (broad) | Singlet | 1H | -CONH₂ |

| ~4.7 | Singlet | 2H | -O-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~168 | C=O (Amide) |

| ~155 | Aromatic C-O |

| ~133 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-C(O)NH₂ |

| ~115 | Aromatic C-H |

| ~65 | -O-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amide) |

| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid) |

| ~1730 | Strong | C=O stretching (carboxylic acid) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 178 | [M - OH]⁺ |

| 150 | [M - COOH]⁺ |

| 137 | [M - OCH₂COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 92 | [C₆H₄O]⁺ |

Biological Activity and Applications

The primary documented application of this compound is as a pharmaceutical excipient, specifically as a solubilizing agent for theophylline, a drug used in the treatment of respiratory diseases.[2] The mechanism of solubilization likely involves the formation of a more soluble complex between theophylline and this compound. Further research into other potential biological activities of this compound is warranted.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its structural formula, physicochemical properties, a detailed synthesis protocol, and characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and pharmaceutical sciences. The structured presentation of data in tables and the inclusion of a detailed experimental workflow aim to facilitate both theoretical understanding and practical application.

References

- 1. This compound | C9H9NO4 | CID 93086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Theoretical Study of Salicylamide O-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.[1] Its chemical structure, combining a salicylamide core with an acetic acid moiety, suggests potential for interesting pharmacological activities and makes it a candidate for theoretical investigation to understand its structure-activity relationships, electronic properties, and potential biological targets.

While dedicated theoretical and computational studies specifically on this compound are not extensively available in the public domain, this guide outlines the established computational methodologies and expected theoretical insights based on studies of closely related salicylamide derivatives and other phenoxyacetic acid compounds.[2][3][4][5][6] This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this molecule.

Molecular and Physicochemical Properties

A summary of the known and computationally predicted properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for parameterizing computational models.

| Property | Value | Source |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid | PubChem[7] |

| CAS Number | 25395-22-6 | DrugFuture[1] |

| Molecular Formula | C₉H₉NO₄ | PubChem[7] |

| Molecular Weight | 195.17 g/mol | PubChem[7] |

| Melting Point | 221 °C | DrugFuture[1] |

| Topological Polar Surface Area (TPSA) | 89.62 Ų | ChemScene[8] |

| LogP | 0.2489 | ChemScene[8] |

| Hydrogen Bond Donors | 2 | ChemScene[8] |

| Hydrogen Bond Acceptors | 3 | ChemScene[8] |

| Rotatable Bonds | 4 | ChemScene[8] |

Theoretical Investigation Workflow

A typical computational chemistry workflow for the theoretical study of a small molecule like this compound involves several key steps, from initial structure preparation to the analysis of its electronic properties.

Experimental and Computational Protocols

The following protocols are based on methodologies reported for similar molecules and represent a robust approach for the theoretical characterization of this compound.[2][4][9][10]

1. Geometry Optimization and Frequency Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Methodology:

-

The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from the frequency calculations.

-

2. Electronic Structure Analysis

-

Software: Gaussian 09, ORCA, or similar.

-

Methodology:

-

Based on the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]

-

The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

-

3. Molecular Docking (Hypothetical)

-

Software: AutoDock, Glide, or similar docking software.

-

Methodology:

-

A potential protein target is selected based on the known pharmacology of salicylamides, such as Cyclooxygenase-2 (COX-2) or STAT3.[11][12][13]

-

The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

The optimized structure of this compound is prepared as the ligand.

-

Molecular docking simulations are performed to predict the binding mode and affinity of the ligand within the protein's active site.

-

The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

-

Predicted Quantitative Theoretical Data

The following table presents a hypothetical set of quantitative data that would be expected from a DFT study of this compound, based on values reported for similar compounds.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -683.123 Hartrees | The total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.78 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.55 eV | An indicator of chemical stability; a larger gap suggests higher stability.[9] |

| Bond Length (C=O, amide) | 1.24 Å | Provides information on the bond order and strength. |

| Bond Length (O-H, acid) | 0.97 Å | Key parameter for understanding hydrogen bonding potential. |

| Dihedral Angle (C-O-C-C) | 175° | Describes the conformation of the ether linkage. |

Potential Biological Signaling Pathway Involvement

Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of action for this compound could be the inhibition of the COX-2 pathway, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[11]

Conclusion

This technical guide provides a comprehensive framework for the theoretical study of this compound. Although direct computational studies on this specific molecule are lacking, the methodologies and expected outcomes presented here, based on research on analogous compounds, offer a solid foundation for future investigations. Such studies would be invaluable for elucidating its electronic structure, conformational preferences, and potential interactions with biological targets, thereby supporting rational drug design and development efforts. Further research, combining these theoretical approaches with experimental validation, is warranted to fully characterize the properties and therapeutic potential of this compound.

References

- 1. This compound [drugfuture.com]

- 2. QSAR analysis of salicylamide isosteres with the use of quantum chemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 7. This compound | C9H9NO4 | CID 93086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 10. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Salicylamide O-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on Salicylamide O-acetic acid, a derivative of salicylic acid. It covers its chemical identity, synthesis, known biological activities, and potential therapeutic applications, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a monocarboxylic acid.[1] Its chemical structure consists of a salicylamide core linked to an acetic acid group via an ether bond.[2] This modification distinguishes it from its parent compounds, salicylic acid and salicylamide.[2]

| Property | Value | Source(s) |

| CAS Number | 25395-22-6 | [1][2][3][4] |

| IUPAC Name | 2-(2-carbamoylphenoxy)acetic acid | [1][2] |